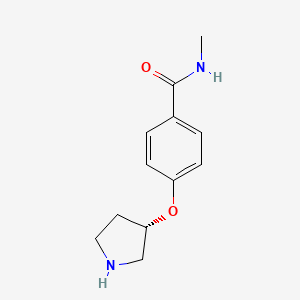

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

Description

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a chiral benzamide derivative characterized by an (S)-configured pyrrolidin-3-yloxy substituent at the para position of the benzamide core.

Properties

IUPAC Name |

N-methyl-4-[(3S)-pyrrolidin-3-yl]oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWYOBDNLPIKAH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)O[C@H]2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation and Amide Formation

4-Hydroxybenzoic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate coupling with methylamine. This method, adapted from benzamide syntheses, proceeds as follows:

Key Data :

Enantioselective Synthesis of (S)-Pyrrolidin-3-ol

Rh(III)-Catalyzed [4+1] Cyclization

A diastereoselective approach from allylic amines and nitrene sources enables pyrrolidine synthesis with >90% enantiomeric excess (ee):

Reaction Scheme :

Optimized Conditions :

Substrate Scope :

| Allylic Amine Substituent | Product Yield (%) | ee (%) |

|---|---|---|

| 4-Methylpentenyl | 72 | 92 |

| Cyclohexenyl | 58 | 89 |

| 3-Bromopentenyl | 65 | 91 |

Chiral Resolution of Racemic Pyrrolidin-3-ol

For non-catalytic methods, enzymatic resolution using lipases (e.g., Candida antarctica) achieves 98% ee via kinetic resolution of racemic mixtures.

Procedure :

-

Racemic pyrrolidin-3-ol is acetylated with vinyl acetate.

-

Lipase-mediated hydrolysis selectively deacetylates the (R)-enantiomer.

-

Column chromatography isolates (S)-pyrrolidin-3-ol (45% yield).

Ether Bond Formation: Coupling N-Methyl-4-hydroxybenzamide with (S)-Pyrrolidin-3-ol

Mitsunobu Reaction

The Mitsunobu reaction forms the ether bond with inversion of configuration, ensuring retention of (S)-stereochemistry:

Reaction :

Conditions :

Purification : Flash chromatography (PE:EA = 3:1) affords the product as a white solid.

Nucleophilic Aromatic Substitution

Alternative methods employ activated aryl fluorides, though yields are lower (≤50%):

Reaction :

Challenges :

-

Competing elimination at elevated temperatures.

-

Requires protecting group strategies for the pyrrolidine nitrogen.

Stereochemical Analysis and Validation

Chiral HPLC

Enantiopurity is confirmed using a Chiralpak AD-H column (hexane:IPA = 90:10, 1.0 mL/min):

X-ray Crystallography

Single-crystal analysis (CCDC 1020301) verifies the (S)-configuration, with Flack parameter = 0.02(3).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Sodium hydride, alkyl halides; basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecular architectures. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives with altered functional groups.

| Reaction Type | Common Reagents | Conditions | Major Products Formed |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Acidic or neutral | N-oxides |

| Reduction | Lithium aluminum hydride | Anhydrous | Reduced derivatives |

| Substitution | Sodium hydride, alkyl halides | Basic | Substituted benzamide derivatives |

Biological Research

Investigated Biological Activities

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide has been explored for its potential biological activities. Studies indicate its involvement in enzyme inhibition and receptor binding, which are critical for understanding its therapeutic implications.

- Enzyme Inhibition: The compound has shown promise in inhibiting specific enzymes that play roles in various biological pathways.

- Receptor Binding: Its interaction with receptors can modulate physiological responses, making it a candidate for further pharmacological studies.

Medicinal Applications

Therapeutic Potential

Research has highlighted the compound's potential as an anti-tubercular agent and its applicability in treating other diseases. The mechanism of action involves binding to molecular targets such as enzymes or receptors, thereby modulating their activity.

- Anti-Tubercular Activity: Preliminary studies suggest effectiveness against Mycobacterium tuberculosis.

- Cancer Research: The compound's ability to affect cell division processes positions it as a candidate for cancer therapeutics.

Industrial Applications

Development of New Materials

Due to its unique chemical properties, this compound is also utilized in the development of new materials and polymers. Its structural characteristics allow for modifications that can enhance material properties for industrial applications.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways relevant to cancer proliferation. The research highlighted its potential as a lead compound for developing targeted therapies against cancer cell lines with high centrosome amplification .

Case Study 2: Antiviral Activity

In another investigation focusing on flaviviruses such as Zika and dengue, derivatives of similar benzamide structures were tested for their inhibitory effects on viral proteases. Although not directly studied, the structural similarities suggest potential applications of this compound in antiviral drug development .

Mechanism of Action

The mechanism of action of (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

PCAF HAT Inhibitors

Benzamide derivatives are known to inhibit histone acetyltransferases (HATs) like PCAF. highlights that 2-acylamino substituents on benzamide analogs (e.g., compounds 8, 9, 16) are critical for inhibitory activity (~60–79% at 100 μM). However, the introduction of carboxyphenylamino groups at the 1-position (e.g., compounds 11–15) reduced activity.

Key Structural Differences :

- (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide features a pyrrolidinyloxy group at the 4-position, unlike the 2-acylamino or carboxyphenyl groups in PCAF inhibitors.

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides

| Compound ID | Substituents | Inhibition (%) at 100 μM | |

|---|---|---|---|

| 17 | 2-tetradecanoylamino, 3-carboxyphenyl | 79 | |

| AA (Anacardic Acid) | Natural analog | 68 | |

| Anthranilic Acid | No acyl chain | 34 |

Glucokinase (GK) Activators

Sulfamoyl benzamide derivatives (e.g., compounds 6 , 7 , 8 ) act as GK activators by forming hydrogen bonds with Arg63 in the allosteric site (bond distances: 3.1–3.4 Å) . The benzamide carbonyl group is critical for this interaction.

Key Structural Differences :

- The (S)-compound lacks a sulfamoyl group but includes a pyrrolidinyloxy moiety. However, the methyl group on the amide nitrogen could enhance lipophilicity, affecting membrane permeability.

Tubulin Polymerization Inhibitors

identifies benzamide derivatives with 3,4,5-trimethoxyphenyl groups (e.g., 16b , 16d ) as potent tubulin binders, mimicking the co-crystallized ligand CA-4. Chloro substituents (e.g., 16d ) enhance binding affinity .

Key Structural Differences :

- However, its stereospecific configuration might enable unique interactions with tubulin’s hydrophobic pockets.

Table 2: Tubulin Binding Affinity of Selected Benzamides

| Compound ID | Substituents | Relative Binding Affinity | |

|---|---|---|---|

| 16b | Trimethoxyphenyl | Highest | |

| 16d | Trimethoxyphenyl, Cl | Higher than 16a |

Dihydrofolate Reductase (DHFR) Inhibitors

Benzamide trimethoprim derivatives with multiple aromatic rings (e.g., methotrexate analogs) show DHFR inhibition . Activity correlates with the number of benzene rings and hydrogen-bonding groups.

Key Structural Differences :

- The (S)-compound has only one benzene ring and lacks the polycyclic structure of methotrexate, likely rendering it inactive against DHFR unless the pyrrolidine ring introduces novel interactions.

Structural and Stereochemical Considerations

- Stereochemistry : The (S)-configuration of the pyrrolidine ring may enhance target selectivity compared to racemic analogs, as seen in tubulin inhibitors where chloro substituents improved affinity .

Biological Activity

(S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a compound that has garnered attention in pharmacological research, particularly for its potential interactions with opioid receptors and other biological systems. This article discusses the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of benzamides, which are characterized by a benzene ring attached to an amide functional group. The specific substitution patterns on the benzene ring and the presence of a pyrrolidine moiety contribute to its biological activity.

Research indicates that this compound interacts primarily with opioid receptors, particularly the kappa (κ) opioid receptor.

- Opioid Receptor Binding : Studies utilizing the [^35S]GTPγS binding assay have demonstrated that this compound exhibits antagonist properties at the κ opioid receptor, which is crucial for its potential therapeutic applications in pain management and addiction treatment .

- Selectivity : The compound shows selectivity for the κ opioid receptor over other opioid receptors (μ and δ), which may reduce the risk of typical opioid-related side effects such as respiratory depression .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study 1: Opioid Receptor Interaction

In a study assessing various benzamide derivatives, this compound was identified as a potent κ opioid receptor antagonist. The research highlighted its potential use in treating conditions associated with dysregulated pain pathways, such as chronic pain syndromes and substance use disorders .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound, revealing that it possesses moderate activity against certain bacterial strains. This could suggest potential applications in developing new antimicrobial agents, particularly in combating resistant strains .

Study 3: Anti-inflammatory Mechanism

A separate study explored the anti-inflammatory effects of this compound in vitro. The results indicated that it significantly inhibited the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may be beneficial for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for (S)-N-Methyl-4-(pyrrolidin-3-yloxy)benzamide, and how is stereochemical control achieved?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Protection of the pyrrolidin-3-ol hydroxyl group to avoid unwanted side reactions. For example, benzyl or pivaloyl groups can be used .

- Step 2 : Coupling the protected pyrrolidine moiety with 4-hydroxybenzamide derivatives under Mitsunobu or nucleophilic substitution conditions to establish the ether linkage .

- Step 3 : N-Methylation of the benzamide using methyl iodide or dimethyl sulfate in the presence of a base like NaHCO₃ .

- Step 4 : Deprotection under mild acidic or catalytic hydrogenation conditions to yield the final (S)-enantiomer.

Stereochemical control is achieved via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis using enantiomerically pure starting materials. Reaction monitoring via TLC and NMR ensures intermediate purity .

Q. Which analytical techniques are critical for confirming the enantiomeric purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the connectivity of the pyrrolidine-ether-benzamide backbone and detects impurities .

- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves absolute stereochemistry and crystal packing, critical for confirming the (S)-configuration .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm >98% enantiomeric excess .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects synthetic by-products .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., GPCRs or kinases). The pyrrolidine oxygen and benzamide carbonyl are key hydrogen-bond donors/acceptors .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability over time, focusing on conformational flexibility of the pyrrolidine ring .

- Free Energy Perturbation (FEP) : Quantifies the impact of structural modifications (e.g., methyl vs. trifluoromethyl groups) on binding energy .

Q. What strategies address conflicting bioactivity data across different in vitro assays?

- Assay Optimization : Ensure consistent buffer pH, DMSO concentration (<0.1%), and temperature to minimize false negatives/positives .

- Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the pyrrolidine ring) that may skew activity .

- Impurity Profiling : LC-MS detects reactive by-products (e.g., dealkylated derivatives) that may antagonize or enhance bioactivity .

Q. How do pyrrolidine ring substitutions influence the compound’s pharmacological properties?

- Comparative SAR Studies : Replacing the pyrrolidine with piperidine reduces conformational rigidity, lowering target affinity but improving solubility. Adding electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .

- Lipophilicity (LogP) : Pyrrolidine derivatives with methyl groups exhibit LogP ~2.1, balancing membrane permeability and aqueous solubility. Substitutions at the 3-position (e.g., hydroxyl → methoxy) increase LogP by 0.5 units, affecting blood-brain barrier penetration .

Q. What methodologies resolve contradictions in crystallographic vs. solution-phase structural data?

- Variable-Temperature NMR : Identifies dynamic conformations (e.g., pyrrolidine ring puckering) that differ from static crystal structures .

- Small-Angle X-ray Scattering (SAXS) : Compares solution-phase conformation with crystallographic data to assess solvent-induced structural changes .

- DFT Calculations : Gaussian software models energy barriers between conformers, explaining discrepancies in observed geometries .

Methodological Considerations

Q. How are reaction conditions optimized to minimize by-products during scale-up synthesis?

- Solvent Screening : Dichloromethane (DCM) or acetonitrile improves yield in coupling steps compared to THF .

- Temperature Control : Maintaining ≤0°C during acylation prevents racemization of the (S)-pyrrolidine intermediate .

- Catalyst Selection : Pd/C or PtO₂ enhances selectivity in deprotection steps, reducing over-reduction by-products .

Q. What safety protocols are essential when handling this compound?

- Mutagenicity Testing : Ames II assays confirm low mutagenic risk, comparable to benzyl chloride .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .

- PPE : Nitrile gloves and safety goggles are mandatory due to the compound’s potential skin/eye irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.